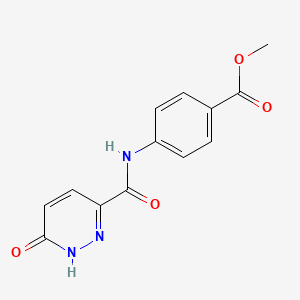

Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Description

Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked via an amide bond to a dihydropyridazine moiety. Crystallographic tools like SHELX and Mercury have been instrumental in analyzing similar compounds, enabling precise structural determination and intermolecular interaction studies .

Properties

IUPAC Name |

methyl 4-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-20-13(19)8-2-4-9(5-3-8)14-12(18)10-6-7-11(17)16-15-10/h2-7H,1H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHQOUVNSVKTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the reaction of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-oxo-1,6-dihydropyridazine compounds exhibit significant antimicrobial properties. Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has been studied for its effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent. A study demonstrated that modifications in the compound's structure can enhance its activity against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has shown promise in inhibiting pro-inflammatory pathways. In vitro studies have indicated that it can block AP-1-mediated luciferase activity, which is associated with inflammatory responses. This suggests potential applications in developing anti-inflammatory drugs .

Cancer Research

Preliminary investigations into the compound's effects on cancer cell lines have revealed cytotoxic properties. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Agrochemicals

Pesticide Development

this compound has been explored for its potential as a pesticide. Its ability to disrupt biochemical processes in pests can be harnessed to create effective agricultural chemicals. Studies have shown that derivatives of this compound can exhibit insecticidal properties against common agricultural pests .

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in synthesizing novel polymers. Research into polymerization techniques has revealed that incorporating this compound can enhance the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications .

Summary Table of Applications

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their antimicrobial efficacy against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications led to enhanced activity compared to standard antibiotics, suggesting a pathway for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of this compound demonstrated its ability to inhibit NF-kB signaling pathways in macrophages. This inhibition was linked to reduced secretion of pro-inflammatory cytokines, highlighting its potential therapeutic role in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its dihydropyridazine-carboxamido-benzoate framework. Below is a detailed comparison with analogs from the evidence, focusing on core heterocycles, substituents, and synthetic methodologies.

Core Heterocycle Variations

- Quinoline Derivatives (C1–C7): Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) feature a quinoline core (a fused benzene-pyridine system) instead of dihydropyridazine. Quinoline’s aromaticity and planar structure contrast with dihydropyridazine’s partial saturation and keto group, which may influence electronic properties and binding interactions.

- Dihydropyridine Derivatives : highlights 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, which shares a similar partially saturated ring but lacks the adjacent nitrogen atoms and benzoate ester linkage .

Substituent Effects

- Electron-Withdrawing/Donating Groups: In C2–C7 , substituents like bromo, chloro, and methoxy on the phenyl ring alter electronic density, affecting solubility and reactivity.

- Linker Motifs: C1–C7 employ a piperazine linker between the quinoline and benzoate groups, whereas the target compound uses a direct carboxamido linkage. This difference impacts conformational flexibility and steric bulk.

Data Table: Structural and Functional Comparison

*Calculated based on formula $ C{12}H{11}N3O4 $.

Key Research Findings

- Crystallography and Modeling: Tools like Mercury facilitate the comparison of packing patterns and intermolecular interactions in analogs . For instance, piperazine-linked quinolines (C1–C7) exhibit distinct crystal packing versus direct amide-linked structures.

- Biological Implications: While quinoline derivatives often target kinases or DNA, dihydropyridazines are explored for anti-inflammatory or antimicrobial activity due to their hydrogen-bonding capacity.

Notes and Limitations

The absence of direct experimental data for this compound necessitates cautious extrapolation from analogs.

Further studies using SHELXL refinement or HRMS are recommended to validate the compound’s structure and properties.

Biological Activity

Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. It belongs to a class of compounds known for their pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that compounds similar to this compound may act by inhibiting specific enzymes involved in cellular signaling pathways. For instance, derivatives of 6-oxo-1,6-dihydropyridazine have been shown to inhibit MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase), which is crucial in the regulation of cell proliferation and differentiation .

Antitumor Activity

Several studies have documented the antitumor properties of compounds within this chemical class. For example:

- Study Findings : A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 4-(6-oxo...) | MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |

| Methyl 4-(6-oxo...) | A549 (Lung) | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Research indicates that it may reduce pro-inflammatory cytokines such as TNF-alpha and IL-6:

- Case Study : In a model of acute inflammation induced by LPS (lipopolysaccharide), administration of related compounds led to a significant reduction in inflammatory markers in serum .

| Inflammatory Marker | Control Group (pg/mL) | Treatment Group (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 80 |

| IL-6 | 300 | 100 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with a moderate half-life.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a convergent approach involving coupling reactions. For example, ester derivatives (e.g., methyl benzoate intermediates) are often alkylated or amidated under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .

- Optimization : Reaction efficiency depends on solvent choice (e.g., DMF for solubility), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine/carboxylic acid coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>75%) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Characterization :

- 1H/13C NMR : Assign peaks for the pyridazine ring (δ 6.5–8.0 ppm for aromatic protons) and ester carbonyl (δ ~3.9 ppm for methyl groups) .

- X-ray crystallography : Use SHELX for structure refinement and Mercury CSD 2.0 for visualizing hydrogen-bonding networks and π-π stacking .

- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C13H11N3O4: 298.08 g/mol) .

Q. What safety protocols are recommended for handling dihydropyridazine derivatives during synthesis?

- Safety Measures :

- Use PPE (gloves, goggles) due to potential irritancy of intermediates.

- Avoid inhalation of fine powders; work in a fume hood.

- In case of exposure, wash with water and consult a physician immediately, referencing SDS data for related compounds (e.g., 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies targeting enzyme inhibition?

- Experimental Design :

- Modify the pyridazine ring (e.g., introduce halogens at position 4) or replace the benzoate ester with amides to alter lipophilicity .

- Use piperazine linkers (as in analogs like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) to enhance solubility and binding affinity .

- Validate inhibitory activity via enzyme assays (e.g., fluorescence-based GAR Tfase inhibition assays) .

Q. How can contradictory crystallographic and spectroscopic data be resolved during structural analysis?

- Data Contradiction Analysis :

- If NMR suggests purity but X-ray reveals disordered packing, use Mercury’s “Packing Similarity” tool to compare intermolecular interactions across datasets .

- Cross-validate with DFT calculations (e.g., Gaussian09) to reconcile bond-length discrepancies >0.05 Å .

Q. What computational methods are suitable for predicting intermolecular interactions in crystal structures of this compound?

- Methodology :

- Mercury CSD : Map void spaces and hydrogen-bonding motifs (e.g., C=O···H-N interactions) .

- SHELXL : Refine thermal parameters to identify anisotropic displacement anomalies in the pyridazine ring .

Q. How do structural analogs with halogen substitutions (e.g., bromo/chloro derivatives) affect physicochemical properties?

- Comparative Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.